molecular formula C30H36N2O2 B14209139 Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)- CAS No. 824392-62-3

Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)-

Cat. No.: B14209139
CAS No.: 824392-62-3
M. Wt: 456.6 g/mol
InChI Key: NBYUEJWMAQLROL-UHFFFAOYSA-N
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Description

Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, a possible synthetic route could involve the reaction of piperazine with diphenylmethyl chloride and 2-hydroxy-1-oxo-2-phenylheptanoic acid under controlled conditions. The reaction may require a base such as sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis with purification steps such as recrystallization or chromatography to ensure high purity. The specific conditions, such as temperature, pressure, and solvents, would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions with alkyl halides to form N-alkylated piperazines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Alkyl halides, sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohols.

Scientific Research Applications

Piperazine derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their potential as enzyme inhibitors.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The exact mechanism would depend on the specific structure of the compound and its intended application. For example, some piperazine derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylbutyl)-
  • Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylpropyl)-

Uniqueness

The uniqueness of Piperazine, 1-(diphenylmethyl)-4-(2-hydroxy-1-oxo-2-phenylheptyl)- lies in its specific substituents, which may confer unique biological activity or chemical reactivity compared to other piperazine derivatives.

Properties

CAS No.

824392-62-3

Molecular Formula

C30H36N2O2

Molecular Weight

456.6 g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-hydroxy-2-phenylheptan-1-one

InChI

InChI=1S/C30H36N2O2/c1-2-3-13-20-30(34,27-18-11-6-12-19-27)29(33)32-23-21-31(22-24-32)28(25-14-7-4-8-15-25)26-16-9-5-10-17-26/h4-12,14-19,28,34H,2-3,13,20-24H2,1H3

InChI Key

NBYUEJWMAQLROL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)(C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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